molecular formula C11H14ClNO B127306 5-(2-Aminopropyl)benzofuran Hydrochloride CAS No. 286834-80-8

5-(2-Aminopropyl)benzofuran Hydrochloride

Cat. No. B127306
M. Wt: 211.69 g/mol
InChI Key: NFQIXCQPRSHUTF-UHFFFAOYSA-N
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Description

5-(2-Aminopropyl)benzofuran hydrochloride is a compound that is structurally related to benzofuran derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, they do offer insights into the synthesis and properties of related benzofuran compounds. These insights can be extrapolated to understand the potential synthesis routes and properties of 5-(2-Aminopropyl)benzofuran hydrochloride.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis starting from 4-chlorophenol and proceeded through a Pummerer reaction followed by desulfurization and acylation steps . Similarly, the synthesis of 5-amino-1,2-dihydro benzofuro[3,2-d]furo[2,3-b]pyridines from 3-(3-cyanopropoxy) benzofuran-2-carbonitriles involved the use of potassium tert-butoxide . These methods suggest that the synthesis of 5-(2-Aminopropyl)benzofuran hydrochloride could also involve multi-step reactions, starting from a benzofuran derivative and introducing the aminopropyl group through a suitable functionalization step.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The papers describe various substitutions on the benzofuran core, such as chloro, methoxy, and amino groups . The presence of these substituents can significantly influence the electronic and steric properties of the molecule, which in turn affects its reactivity and potential biological activity. The structure of 5-(2-Aminopropyl)benzofuran hydrochloride would include an aminopropyl group at the 5-position of the benzofuran ring, which could be expected to confer basic properties and potential for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives is influenced by the substituents present on the core structure. For example, the presence of an amino group can facilitate further reactions such as acylation or alkylation . The papers describe transformations of benzofuran derivatives, including the formation of new ring systems and the opening of dihydrofuran rings . These reactions highlight the versatility of benzofuran derivatives in chemical synthesis, suggesting that 5-(2-Aminopropyl)benzofuran hydrochloride could also undergo a variety of chemical transformations, potentially leading to a wide range of derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are determined by their molecular structure. The papers do not provide specific data on the physical properties of the compounds studied, but general trends can be inferred. For example, the introduction of polar functional groups such as amino or hydroxy groups can increase the solubility of the compounds in polar solvents . The presence of such groups can also affect the melting point, boiling point, and stability of the compounds. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are also influenced by the electronic nature of the substituents on the benzofuran core. The properties of 5-(2-Aminopropyl)benzofuran hydrochloride would likely reflect the influence of the aminopropyl group, making it a basic compound with potential for salt formation and increased solubility in aqueous media.

Scientific Research Applications

1. Identification in Internet Purchased Products

Stańczuk, Morris, Gardner, and Kavanagh (2013) identified 5-(2-Aminopropyl)benzofuran (5-APB) in products purchased online. They synthesized and separated 4-, 5-, 6-, and 7-APBs using gas and liquid chromatography, confirming the presence of 5-APB and 6-APB in these products (Stańczuk et al., 2013).

2. Behavioral Effects and Dependence Liability

Cha, Lee, Eom, Kim, Shin, Yun, Han, and Kim (2016) evaluated the behavioral effects and dependence liability of 5-APB in rodents. They found that 5-APB increases dopamine levels, indicating rewarding effects, but does not facilitate self-administration, suggesting a lack of reinforcing effects (Cha et al., 2016).

3. Determination in Body Fluids and Tissues

Hofmann, Sundermann, Landmann, Rechtsteiner, Schmitt, and Bartel (2021) developed a method for detecting 5-APB in human blood, body fluids, hair, and tissues. They utilized high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS) to determine the presence of 5-APB and investigate its distribution in the human body (Hofmann et al., 2021).

4. Metabolic Fate and Mass Spectral Fragmentation

Welter, Kavanagh, Meyer, and Maurer (2015) studied the metabolism of 5-APB using GC-MS and LC-(HR)-MS techniques. They identified the main metabolite of 5-APB and its N-demethyl derivative, providing insights into its metabolic fate and detectability (Welter et al., 2015).

5. Comparative Pharmacokinetics and Toxicology

Nugteren-van Lonkhuyzen, Van Riel, Brunt, and Hondebrink (2015) compared the pharmacokinetics and pharmacodynamics of 5-APB with other new psychoactive substances. They suggested that 5-APB's clinical effects are comparable to common illicit drugs like amphetamine and MDMA (Nugteren-van Lonkhuyzen et al., 2015).

6. Synthesis and SAR Studies

Thorat, Nazirkar, Thorat, More, Jagtap, and Yamgar (2016) focused on the synthesis of benzofuran compounds and their potential applications. They elaborated on different synthetic methods and structural-activity relationships for benzofurans, which may include derivatives like 5-APB (Thorat et al., 2016).

Safety And Hazards

5-APB is likely to be cardiotoxic with long term use . Recreational use of 5-APB has been associated with death in combination with other drugs . The safety data sheet indicates that it is hazardous to the aquatic environment . It is highly flammable and causes damage to organs .

properties

IUPAC Name

1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIXCQPRSHUTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347696
Record name 1-(Benzofuran-5-yl)propan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzofuran-5-yl)propan-2-amine hydrochloride

CAS RN

286834-80-8
Record name 5-APB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzofuran-5-yl)propan-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-APB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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